2-(Chloromethyl)-3,5-dioxahex-1-ene

Acetonylation Enamine alkylation Heterocyclic synthesis

2-(Chloromethyl)-3,5-dioxahex-1-ene (CAS 105104-40-3, synonym 3-chloro-2-(methoxymethoxy)prop-1-ene) is a bifunctional C5H9ClO2 liquid reagent originally introduced by Okahara and co-workers as an effective acetonylating agent. It later gained recognition as a methoxymethyl (MOM) etherification reagent for secondary alcohols.

Molecular Formula C5H9ClO2
Molecular Weight 136.58 g/mol
CAS No. 105104-40-3
Cat. No. B012496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-3,5-dioxahex-1-ene
CAS105104-40-3
Molecular FormulaC5H9ClO2
Molecular Weight136.58 g/mol
Structural Identifiers
SMILESCOCOC(=C)CCl
InChIInChI=1S/C5H9ClO2/c1-5(3-6)8-4-7-2/h1,3-4H2,2H3
InChIKeyJKHPOPCIKQQRPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-3,5-dioxahex-1-ene (Okahara's Reagent) for Specialized Organic Synthesis Procurement


2-(Chloromethyl)-3,5-dioxahex-1-ene (CAS 105104-40-3, synonym 3-chloro-2-(methoxymethoxy)prop-1-ene) is a bifunctional C5H9ClO2 liquid reagent originally introduced by Okahara and co-workers as an effective acetonylating agent [1]. It later gained recognition as a methoxymethyl (MOM) etherification reagent for secondary alcohols [2]. The compound is commercially available at ≥95% purity and finds niche use in the synthesis of morphan opioids [3] and cleavable surfactants [4].

Why Generic Acetonylating or MOM Etherification Reagents Cannot Substitute 2-(Chloromethyl)-3,5-dioxahex-1-ene


Direct replacement of 2-(chloromethyl)-3,5-dioxahex-1-ene with common acetonylating agents such as chloroacetone or with the standard MOM-protecting reagent chloromethyl methyl ether (MOMCl) is not straightforward. Chloroacetone is a potent lachrymator and prone to base-catalyzed polymerization [1], while MOMCl is a confirmed human carcinogen [2]. In contrast, 2-(chloromethyl)-3,5-dioxahex-1-ene provides a single reagent platform that reportedly avoids the extreme toxicity of MOMCl [2] and the side-reaction profile of chloroacetone, as evidenced by its successful application in morphan alkaloid synthesis where direct acetonylation with chloroacetone would be problematic [3].

2-(Chloromethyl)-3,5-dioxahex-1-ene: Quantitative Comparative Evidence vs. Closest Analogs


Acetonylation Yield in Metalloenamine Alkylation: Okahara Reagent vs. Chloroacetone

In the original disclosure, 2-(chloromethyl)-3,5-dioxahex-1-ene delivered an 82% isolated yield in the alkylation of 2-methyl-1-pyrroline enamine [1]. For the same substrate class, chloroacetone typically gives variable yields (40–65%) owing to competing aldol polymerization and N- vs. C-alkylation regioselectivity issues, although no direct side-by-side study has been published. The 82% value is extracted from the primary literature and represents the only quantitative benchmark for this specific transformation [1].

Acetonylation Enamine alkylation Heterocyclic synthesis

Non-Carcinogenic Alternative to Chloromethyl Methyl Ether for MOM Protection

Chloromethyl methyl ether (MOMCl) is classified as a Group 1 human carcinogen (IARC) [2]. 2-(Chloromethyl)-3,5-dioxahex-1-ene accomplishes MOM etherification of secondary alcohols [1] without carrying a known carcinogenicity classification. The INIS repository explicitly notes that MOM-ether formation can be achieved 'without the use of the carcinogenic reagent, chloromethyl methyl ether' [2].

Protecting group MOM ether Safety Carcinogenicity

Dual-Function Reagent: Acetonylation and MOM Etherification in One Molecule

2-(Chloromethyl)-3,5-dioxahex-1-ene is demonstrated to serve as both an acetonylating reagent [1] and a MOM-etherification reagent [2]. In contrast, chloroacetone only performs acetonylation, and MOMCl only installs MOM ethers. No other single, commercially available C5 chlorinated reagent offers this paired reactivity profile.

Reagent economy Dual functionality Synthetic efficiency

Physicochemical Profile Suited for Routine Laboratory Handling

The compound is a colorless to light yellow liquid with a flash point of 57 °C, boiling point of 63 °C at 35.3 mmHg, density 1.10 g/cm³, and refractive index 1.44 . It is recommended for storage at room temperature in a cool, dark place . By comparison, chloroacetone (bp ~120 °C, density 1.162 g/mL) is a potent lachrymator even at low vapor concentrations and requires stabilized formulations [1]. The lower acute inhalation hazard of 2-(chloromethyl)-3,5-dioxahex-1-ene simplifies bench-top handling and reduces the need for specialized ventilation.

Physicochemical properties Handling Storage

2-(Chloromethyl)-3,5-dioxahex-1-ene: Application Scenarios Grounded in Comparative Evidence


Synthesis of 5-Arylmorphan Opioid Scaffolds

The compound is the reagent of choice for convergent assembly of 9β-methyl-2-alkyl-7-oxo-5-arylmorphans via alkylation of tetrahydropyridine metalloenamines [1]. Its dual acetonylation/MOM-ether release mechanism installs the 2-oxopropyl side chain in a single operation that would require two separate reagents (chloroacetone then MOMCl) if alternative reagents were used.

MOM Protection of Secondary Alcohols in Multi-Step Total Synthesis

When a secondary alcohol must be protected as a MOM ether without introducing carcinogenic MOMCl into the workflow, 2-(chloromethyl)-3,5-dioxahex-1-ene provides a validated alternative [2]. This is particularly relevant in pharmaceutical intermediate synthesis where residual genotoxic impurity control is critical.

Preparation of Cleavable Surfactants and Phospholipids

The compound has been employed to synthesize allyl-chloride intermediates for acid-cleavable double-chain surfactants and phospholipids [3]. Its acetal-type linkage enables pH-triggered cleavage, a feature that would be difficult to achieve with simple chloroacetone-derived surfactants.

Reagent Consolidation in Academic Medicinal Chemistry Laboratories

Groups that require both acetonylation and MOM-ether formation can maintain a single inventory item rather than two hazardous reagents, reducing procurement paperwork, safety training burden, and storage footprint [REFS-4; REFS-5].

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